3-(2-乙氧基乙氧基)丙酸

描述

Synthesis Analysis

The synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound related to 3-(2-Ethoxyethoxy)propanoic acid, has been achieved and its potential as an insect growth regulator has been explored . The compound was synthesized and its structure confirmed using various spectroscopic techniques such as FT-IR, NMR, and ESI-MS. The compound was tested against Galleria mellonella, showing significant insecticidal activity, which suggests its potential use in pest control .

Molecular Structure Analysis

The molecular structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, another compound structurally related to 3-(2-Ethoxyethoxy)propanoic acid, has been characterized using X-ray crystallography, spectroscopy, and DFT calculations . The study revealed that the compound crystallizes in a centrosymmetric space group and is stabilized by various intramolecular and intermolecular interactions. These interactions were quantified using Hirshfeld surface analysis, PIXEL energy, and other computational methods .

Chemical Reactions Analysis

The atmospheric degradation of 3-ethoxy-1-propanol, a compound similar to 3-(2-Ethoxyethoxy)propanoic acid, has been studied to understand its reactivity with various atmospheric radicals . The study involved kinetic measurements and product analysis using FTIR and GC-MS. The results showed that the compound reacts with Cl atoms, OH, and NO3 radicals, leading to the formation of several degradation products such as formaldehyde and ethyl formate. A reaction mechanism was proposed, highlighting the susceptibility of the methylene group adjacent to oxygen atoms to oxidative attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of these related compounds provide insights into the behavior of 3-(2-Ethoxyethoxy)propanoic acid. For instance, the reactivity of 3-ethoxy-1-propanol with atmospheric radicals suggests that similar compounds may also undergo rapid degradation in the environment, affecting their atmospheric lifetime and potential environmental impact . The structural analysis of related compounds indicates that intramolecular and intermolecular interactions can significantly influence the stability and reactivity of such molecules .

科学研究应用

聚合引发剂:源自 1-氯-3-(2'-乙氧基乙氧基)-丙烷的 3-(2-乙氧基乙氧基)丙基锂可用作阴离子聚合引发剂。该化合物以高收率合成,在聚合物科学中很有用 (程杰 冯,2005)。

聚苯并恶嗪形成:作为酚类化合物的苯乙酸用于增强 -OH 承载分子对苯并恶嗪环形成的反应性。此方法有益于广泛的应用,包括材料科学 (Acerina Trejo-Machin 等人,2017 年)。

药物合成中的酶促水解:一种用于大规模生产 S-2-乙氧基-3-(4-羟基苯基)丙酸(PPARα 和 -γ 激动剂合成中的重要组成部分)的 novel 生物催化方法已经开发出来。此过程涉及对映选择性水解,并且高度跨学科,结合了生物技术和化学 (H. Deussen 等人,2003 年)。

天文学中的光谱分析:丙酸(一种相关化合物)的旋转光谱已经研究到 545 GHz,为毫米波和亚毫米波范围内的天文学用途提供了预测。这项研究对星际介质中分子的检测具有重要意义 (V. Ilyushin 等人,2021 年)。

生物质衍生的化学品生产:丙烯酸的前体 3-羟基丙酸可以通过过氧化氢氧化乙酰丙酸来生产。此方法提供了一种从生物质衍生的资源中生产有价值的化学品的有效化学催化方法 (Linglin Wu 等人,2015 年)。

氨基酸衍生物的生物催化:商业脂肪酶已被用作生物催化剂,用于合成 β-取代-γ-氨基酸的前体。此生物催化途径可有效生产一系列光学活性化合物,突出了其在制药和化学工业中的潜力 (H. Mukherjee, C. Martínez, 2011)。

作用机制

Target of Action

3-(2-Ethoxyethoxy)propanoic acid is a type of ADC linker . ADCs, or Antibody-Drug Conjugates, are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The compound is also a PROTAC linker , used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells .

Mode of Action

As an ADC linker, 3-(2-Ethoxyethoxy)propanoic acid connects an antibody to a cytotoxic drug . The antibody binds to specific antigens on the surface of cancer cells, allowing the cytotoxic drug to be delivered directly to the target cells . As a PROTAC linker, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the target protein to be marked for degradation by the cell’s ubiquitin-proteasome system .

Biochemical Pathways

The biochemical pathways affected by 3-(2-Ethoxyethoxy)propanoic acid depend on the specific targets of the ADC or PROTAC it is part of .

Pharmacokinetics

As a component of adcs or protacs, its pharmacokinetic properties would be largely determined by the properties of the conjugated antibody or ligands .

Result of Action

The result of the action of 3-(2-Ethoxyethoxy)propanoic acid is the targeted delivery of cytotoxic drugs to cancer cells (in the case of ADCs) or the targeted degradation of specific proteins within cells (in the case of PROTACs) . This can lead to the death of cancer cells or the modulation of cellular processes, depending on the specific targets .

Action Environment

The action, efficacy, and stability of 3-(2-Ethoxyethoxy)propanoic acid are influenced by various environmental factors. These can include the physiological environment (e.g., pH, temperature), the presence of other molecules, and the specific characteristics of the target cells . .

安全和危害

属性

IUPAC Name |

3-(2-ethoxyethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-2-10-5-6-11-4-3-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZHZPDMGMCGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

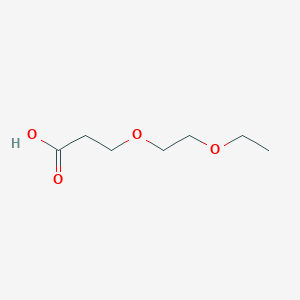

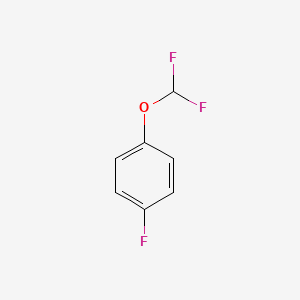

CCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13630-55-2 | |

| Record name | 3-(2-ethoxyethoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)